Home > Products > Screening Compounds P39681 > Bombinakinin-gap
Bombinakinin-gap -

Bombinakinin-gap

Catalog Number: EVT-242141
CAS Number:
Molecular Formula: C145H219N39O39S3
Molecular Weight: 3228.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bioactive bradykinin-related peptide. Induces a 60% reduction in food intake following i.c.v. administration in rats.
Overview

Bombinakinin-gap is a bioactive peptide derived from the skin of the Bombina species, particularly Bombina maxima. It is classified within the family of bradykinin-related peptides, which are known for their roles in various physiological processes, including inflammation and pain modulation. Bombinakinin-gap has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

Source

The peptide was first identified through the analysis of cDNA libraries from the skin of Bombina frogs, where it is co-expressed with other related peptides such as bombinakinin M. The purification and structural characterization of bombinakinin-gap have been documented in scientific literature, highlighting its significance in amphibian biology and potential biomedical applications .

Classification

Bombinakinin-gap belongs to the class of bioactive peptides, specifically categorized under bradykinin-related peptides. These peptides are characterized by their ability to interact with specific receptors in the body, influencing various biological functions such as vasodilation, pain perception, and inflammatory responses .

Synthesis Analysis

Methods

The synthesis of bombinakinin-gap can be achieved through several methodologies, primarily focusing on peptide synthesis techniques:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain. The process often involves protecting group strategies to ensure selective coupling.
  • Liquid-Phase Synthesis: Although less common for complex peptides, liquid-phase synthesis can also be employed for smaller sequences or when specific modifications are required.

Technical Details

The technical aspects of synthesizing bombinakinin-gap involve careful control of reaction conditions, including temperature and pH, to ensure proper folding and activity of the peptide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are typically used to verify purity and confirm molecular weight during synthesis .

Molecular Structure Analysis

Structure

Bombinakinin-gap is characterized by a specific amino acid sequence that contributes to its biological activity. The exact structure includes several key residues that facilitate interaction with bradykinin receptors.

Data

The molecular formula for bombinakinin-gap is C₃₁H₄₃N₉O₇S, with a molecular weight of approximately 683.8 g/mol. The three-dimensional structure can be analyzed using computational modeling techniques to predict its conformation and binding capabilities .

Chemical Reactions Analysis

Reactions

Bombinakinin-gap undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and biological activity.

Technical Details

The peptide's reactivity is influenced by its amino acid composition, particularly the presence of sulfur-containing residues that can participate in redox reactions. Understanding these reactions is crucial for developing formulations that maintain peptide integrity in therapeutic applications .

Mechanism of Action

Process

The mechanism by which bombinakinin-gap exerts its effects involves binding to specific receptors associated with bradykinin signaling pathways. Upon receptor activation, a cascade of intracellular events occurs:

  1. Receptor Binding: Bombinakinin-gap binds to bradykinin receptors (B1 and B2).
  2. Signal Transduction: This binding activates G-proteins that trigger phosphatidylinositol-calcium second messenger systems.
  3. Physiological Effects: The resultant signaling leads to various effects such as vasodilation, increased vascular permeability, and modulation of pain signaling pathways .

Data

Research indicates that bombinakinin-gap may have selective effects on different receptor subtypes, contributing to its potential therapeutic benefits in managing pain and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

Bombinakinin-gap is typically presented as a white powder or crystalline solid. It is soluble in water and exhibits stability under controlled conditions.

Chemical Properties

  • Melting Point: Not specifically documented but expected to vary based on purity.
  • Solubility: Soluble in aqueous solutions; stability may be affected by pH.
  • Stability: Sensitive to extreme pH and temperature; requires careful storage conditions.

Relevant analyses include spectroscopic methods (NMR, IR) to characterize functional groups and confirm structural integrity .

Applications

Bombinakinin-gap has potential applications in several scientific fields:

  • Pharmacology: Investigated for its role in pain management and anti-inflammatory therapies.
  • Biotechnology: Utilized in research exploring peptide interactions with cell membranes and receptor binding.
  • Biomedical Research: Studied for its implications in understanding amphibian defense mechanisms against pathogens.

The ongoing research into bombinakinin-gap underscores its importance as a model compound for exploring peptide therapeutics and their mechanisms within biological systems .

Properties

Product Name

Bombinakinin-gap

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C145H219N39O39S3

Molecular Weight

3228.7 g/mol

InChI

InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1

InChI Key

WGYUZJQRZYPVMG-BFMDKFMESA-N

SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Synonyms

Alternative Name: Bombinakinin M Gene Associated Peptide

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.